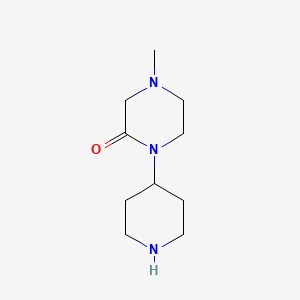
4-Methyl-1-(piperidin-4-yl)piperazin-2-one
Cat. No. B1429165
Key on ui cas rn:
870262-93-4
M. Wt: 197.28 g/mol
InChI Key: CAHSWQWNHWKDKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07678913B2
Procedure details


A mixture of 1-(pyridin-4-yl)-4-methyl-2-piperazinone (12 mg, 0.063 mmol) and PtO2 (49 mg) in HOAc (6.0 mL) was hydrogenated on a Parr shaker under 40 psi for 3 days. The mixture was filtered through celite. The filtrate was concentrated in vacuo. The residue was dissolved in 1N HCl (5.0 mL). The solution was then concentrated in vacuo to give the titled compound as hydrochloride salt (12 mg). MS 198.5 (M+H).
Name
1-(pyridin-4-yl)-4-methyl-2-piperazinone
Quantity
12 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([N:7]2[CH2:12][CH2:11][N:10]([CH3:13])[CH2:9][C:8]2=[O:14])=[CH:3][CH:2]=1>CC(O)=O.O=[Pt]=O>[CH3:13][N:10]1[CH2:11][CH2:12][N:7]([CH:4]2[CH2:5][CH2:6][NH:1][CH2:2][CH2:3]2)[C:8](=[O:14])[CH2:9]1
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered through celite
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in 1N HCl (5.0 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solution was then concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
3 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1CC(N(CC1)C1CCNCC1)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
